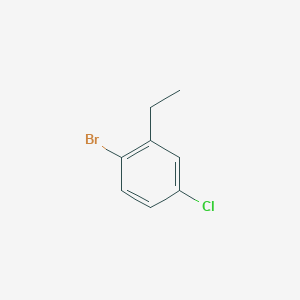

1-Bromo-4-chloro-2-ethylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-4-chloro-2-ethylbenzene is an organic compound with the molecular formula C8H8BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethyl groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Mécanisme D'action

Target of Action

The primary target of 1-Bromo-4-chloro-2-ethylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

This compound undergoes electrophilic aromatic substitution . This is a two-step mechanism :

- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .

Biochemical Pathways

The biochemical pathways affected by this compound involve the substitution reactions of benzene . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution mechanism, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

Analyse Biochimique

Biochemical Properties

Similar compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially interact with various enzymes, proteins, and other biomolecules, altering their function and leading to various biochemical effects.

Cellular Effects

It is known that similar compounds can cause skin and eye irritation, and may also cause respiratory irritation .

Molecular Mechanism

Similar compounds are known to undergo reactions at the benzylic position, which can be either SN1 or SN2 . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

It is known that the compound is stable when sealed and stored at room temperature .

Metabolic Pathways

Similar compounds are known to undergo various reactions, which could potentially involve various enzymes and cofactors .

Transport and Distribution

Similar compounds are known to be transported and distributed within cells and tissues via various transporters and binding proteins .

Subcellular Localization

Similar compounds are known to localize to various subcellular compartments, potentially affecting their activity or function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of ethylbenzene. The reaction typically uses bromine (Br2) and chlorine (Cl2) as reagents, with a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the substitution reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include Friedel-Crafts acylation followed by halogenation reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-4-chloro-2-ethylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to remove halogen atoms, forming simpler hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures can be used for nucleophilic substitution reactions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used for reduction reactions.

Major Products Formed:

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of simpler hydrocarbons.

Applications De Recherche Scientifique

1-Bromo-4-chloro-2-ethylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: The compound is used in the development of new drugs and therapeutic agents.

Industry: It is used in the production of agrochemicals, dyes, and polymers.

Comparaison Avec Des Composés Similaires

- 1-Bromo-2-chloro-4-ethylbenzene

- 4-Bromo-1-chloro-2-ethylbenzene

- 1-Bromo-4-ethylbenzene

Comparison: 1-Bromo-4-chloro-2-ethylbenzene is unique due to its specific substitution pattern on the benzene ring. This pattern influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical properties and reactivity due to the positions of the substituents .

Activité Biologique

1-Bromo-4-chloro-2-ethylbenzene is an organic compound with the molecular formula C₈H₈BrCl. It is classified as a halogenated aromatic compound and is of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, toxicity, and potential therapeutic uses.

- Molecular Weight : 219.51 g/mol

- CAS Number : 1160573-89-6

- Appearance : Liquid

- Chemical Structure :

- SMILES: CCC1=CC(=C(C=C1)Br)Cl

- InChI: InChI=1S/C8H8BrCl/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3

Pharmacological Properties

This compound has been studied for its interactions with various biological systems. Key findings include:

- CYP450 Enzyme Interaction :

Case Study 1: Metabolic Pathways

Research has demonstrated that this compound undergoes metabolic transformations in liver microsomes, which may involve oxidation processes leading to the formation of reactive metabolites. These metabolites can interact with cellular macromolecules, potentially leading to cytotoxic effects.

Case Study 2: Antimicrobial Activity

A study investigating the antimicrobial properties of various halogenated compounds found that certain derivatives exhibited significant activity against Gram-positive bacteria. While direct studies on this compound are scarce, its structural analogs have shown promise as antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| CYP450 Inhibition | Inhibits CYP1A2 and CYP2D6 | |

| Skin Irritation | Potential irritant | |

| Antimicrobial Activity | Active against Gram-positive bacteria |

Table 2: Toxicity Profile

Propriétés

IUPAC Name |

1-bromo-4-chloro-2-ethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGSQYQDTHZFCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.